Cas no 475479-10-8 ((E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate)

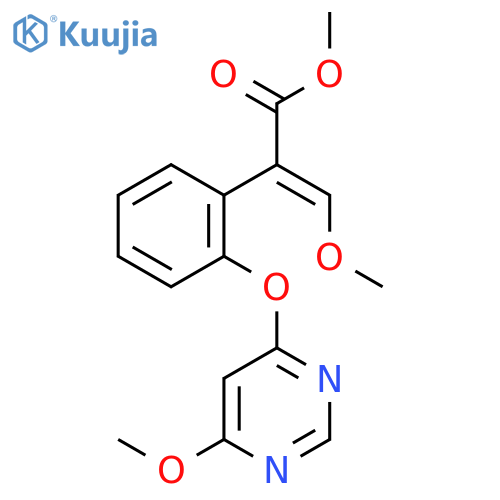

475479-10-8 structure

商品名:(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate 化学的及び物理的性質

名前と識別子

-

- (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate

- methyl (E)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate

- 475479-10-8

- DTXSID70718029

- (E)-Methyl3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate

- Methyl (2E)-3-methoxy-2-{2-[(6-methoxypyrimidin-4-yl)oxy]phenyl}prop-2-enoate

-

- インチ: InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3/b12-9+

- InChIKey: MAZIPIWGXDROTF-FMIVXFBMSA-N

- ほほえんだ: CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC)/C(=O)OC

計算された属性

- せいみつぶんしりょう: 316.10592162g/mol

- どういたいしつりょう: 316.10592162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 79.8Ų

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M287111-25mg |

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |

475479-10-8 | 25mg |

$1097.00 | 2023-05-18 | ||

| Chemenu | CM165325-1g |

methyl (E)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |

475479-10-8 | 95% | 1g |

$760 | 2024-07-16 | |

| TRC | M287111-100mg |

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |

475479-10-8 | 100mg |

$ 4500.00 | 2023-09-07 | ||

| Alichem | A089000144-1g |

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |

475479-10-8 | 95% | 1g |

$791.04 | 2023-09-01 | |

| TRC | M287111-5mg |

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |

475479-10-8 | 5mg |

$253.00 | 2023-05-18 | ||

| Chemenu | CM165325-1g |

methyl (E)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |

475479-10-8 | 95% | 1g |

$893 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736469-1g |

Methyl (e)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |

475479-10-8 | 98% | 1g |

¥7526.00 | 2024-05-12 | |

| TRC | M287111-50mg |

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate |

475479-10-8 | 50mg |

$1918.00 | 2023-05-18 |

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

475479-10-8 ((E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate) 関連製品

- 215934-32-0(methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy -prop-2-enoate)

- 131860-33-8(Azoxystrobin)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量